molecular formula C17H17NO4 B5715872 methyl {4-[(phenylacetyl)amino]phenoxy}acetate

methyl {4-[(phenylacetyl)amino]phenoxy}acetate

Cat. No.: B5715872
M. Wt: 299.32 g/mol
InChI Key: LLIZDNOBUNEABT-UHFFFAOYSA-N
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Description

Methyl {4-[(phenylacetyl)amino]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a phenylacetyl group attached to an amino group, which is further connected to a phenoxy group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(phenylacetyl)amino]phenoxy}acetate typically involves the reaction of 4-aminophenol with phenylacetyl chloride to form 4-[(phenylacetyl)amino]phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Types of Reactions:

    Oxidation: The phenylacetyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Methyl {4-[(phenylacetyl)amino]phenoxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl {4-[(phenylacetyl)amino]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to active sites, while the phenoxy and acetate moieties can modulate the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Phenoxyacetic acid derivatives
  • Phenylacetamide derivatives
  • Methyl esters of aromatic compounds

Comparison: Methyl {4-[(phenylacetyl)amino]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other phenoxyacetic acid derivatives, it offers enhanced stability and reactivity. Its phenylacetyl group distinguishes it from simpler phenylacetamide derivatives, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[4-[(2-phenylacetyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-7-14(8-10-15)18-16(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIZDNOBUNEABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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